molecular formula C14H10BrN3OS2 B12137781 2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole

2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole

Cat. No.: B12137781
M. Wt: 380.3 g/mol
InChI Key: AMEGAZZKWMTEOC-UHFFFAOYSA-N
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Description

2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole is a complex heterocyclic compound that combines multiple functional groups, including a benzoxazole ring, an imidazothiazole moiety, and a bromine substituent. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the bromine substituent or the imidazothiazole ring. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : The bromine atom in the imidazothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, NaBH4, ethanol or tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles like amines or thiols, DMF or DMSO as solvent, and bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products, reduced imidazothiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its structural features enable it to bind to specific enzymes or receptors, potentially leading to the development of new treatments for diseases such as cancer and bacterial infections .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent and the sulfur atom play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylimidazo[2,1-b][1,3]thiazole: Shares the imidazothiazole core but lacks the benzoxazole ring.

    2-Mercaptobenzoxazole: Contains the benzoxazole ring but lacks the imidazothiazole moiety.

    Levamisole: An imidazothiazole derivative with known anthelmintic and immunomodulatory properties.

Uniqueness

2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole is unique due to its combination of the imidazothiazole and benzoxazole rings, along with the presence of a bromine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H10BrN3OS2

Molecular Weight

380.3 g/mol

IUPAC Name

2-[(5-bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C14H10BrN3OS2/c1-8-6-20-13-16-10(12(15)18(8)13)7-21-14-17-9-4-2-3-5-11(9)19-14/h2-6H,7H2,1H3

InChI Key

AMEGAZZKWMTEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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